molecular formula C21H18Cl2N2O3 B4866255 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE

Cat. No.: B4866255
M. Wt: 417.3 g/mol
InChI Key: QRXSMQGKZYZGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE is a fascinating chemical compound with a unique structure that combines elements of piperazine and chromenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE typically involves the reaction of 4-benzylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for further research and development .

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically occur under controlled temperatures ranging from 0°C to 100°C, depending on the desired outcome. Solvents like acetonitrile, methanol, and dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted chromenone derivatives, which can be further modified for specific applications in medicinal chemistry and drug development .

Scientific Research Applications

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting the biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one: Known for its inhibitory effects on poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2.

    3-(4-Benzylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Explored for its potential in cancer therapy.

Uniqueness

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE stands out due to its unique combination of piperazine and chromenone structures, which confer distinct biochemical properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6,8-dichlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c22-16-10-15-11-17(21(27)28-19(15)18(23)12-16)20(26)25-8-6-24(7-9-25)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXSMQGKZYZGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE
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3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6,8-DICHLORO-2H-CHROMEN-2-ONE

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